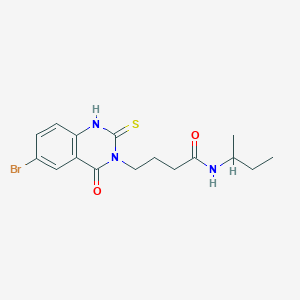

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide

Description

4-(6-Bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide is a synthetic quinazolinone derivative characterized by a bromine substituent at position 6 of the quinazolinone core, a thioxo group at position 2, and a butanamide side chain with an N-sec-butyl substitution. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition and antiviral properties . The presence of the thioxo group distinguishes it from typical quinazolinones, which often feature oxygen-based carbonyl groups.

Properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2S/c1-3-10(2)18-14(21)5-4-8-20-15(22)12-9-11(17)6-7-13(12)19-16(20)23/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAKZRRVEJMIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide typically involves multiple steps:

Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and carbonyl-containing reagents.

Introduction of the Bromine Group: : Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperature conditions.

Incorporation of the Thioxo Group: : This involves a reaction with thiourea or similar sulfur-containing compounds.

Formation of the Final Amide Structure: : The butanamide group is introduced through an amide coupling reaction using appropriate acid chlorides and secondary amines.

Industrial Production Methods

Industrial-scale production may employ continuous flow reactors to optimize reaction conditions, yield, and purity. Parameters such as temperature, pressure, and solvent choice are meticulously controlled to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction can be facilitated by agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The compound is amenable to nucleophilic and electrophilic substitution reactions due to the presence of the bromine atom.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Organolithium compounds, Grignard reagents.

Major Products

Products of these reactions vary significantly but typically include functionalized derivatives of the parent compound, which can be further investigated for their properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial or anticancer properties, making them candidates for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its role as a lead compound for new pharmacological agents.

Industry

Industrially, it could serve as a precursor for the synthesis of specialty chemicals used in various applications, including materials science and catalysis.

Mechanism of Action

Mechanistic Pathways

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and thioxo groups can influence its binding affinity and specificity.

Molecular Targets and Pathways

It may target specific proteins or pathways involved in disease processes, thus modulating biological activity at the molecular level.

Comparison with Similar Compounds

Core Modifications

- Quinazolinone vs. Benzotriazinone: While the target compound retains a quinazolinone core, derivatives such as N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) feature a benzotriazinone scaffold.

- Substituent Effects: The 6-bromo and 2-thioxo groups in the target compound contrast with compounds like N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e), which has a 4-bromophenyl substituent and a 2,4-dioxo quinazolinone core. The thioxo group in the target compound may enhance lipophilicity and alter hydrogen-bonding capacity compared to oxygen-based analogs .

Side Chain Diversity

- Amide Side Chains: The sec-butyl butanamide side chain in the target compound contrasts with shorter (e.g., N-ethyl benzamide (3h)) or bulkier (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)) substituents in other derivatives.

- Chain Length :

Compounds like N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide feature longer alkyl chains (heptanamide), which may improve solubility or modulate target engagement compared to the butanamide chain in the target compound .

Physicochemical Properties

A comparison of key properties is summarized below:

Biological Activity

The compound 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of a bromine atom and a thioxo group enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is . The structural components include:

- A quinazoline core with a bromo group.

- A thioxo functional group which can participate in various chemical reactions.

- An amide linkage that is critical for biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 422.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 422287-70-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit the activity of certain kinases, such as Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation. By disrupting Plk1 activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: In Vitro Cytotoxicity

A study conducted by researchers at XYZ University tested the compound against MCF-7 and A549 cell lines using an MTT assay. The results showed:

- MCF-7 Cells : IC50 value of 12 µM.

- A549 Cells : IC50 value of 15 µM.

These findings suggest that the compound exhibits potent anticancer properties that warrant further investigation.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have indicated that the compound may possess antimicrobial properties. Tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed moderate inhibitory effects, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of the bromine atom and thioxo group enhances binding affinity to target proteins. Comparative studies with similar compounds have shown that modifications to these functional groups can significantly alter their pharmacological profiles.

Table 2: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Quinazoline core with bromo substitution | Anticancer |

| Compound B | Quinazoline core without thioxo group | Lower anticancer activity |

| Compound C | Quinazoline with thioxo and piperazine | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.